2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group, a hydroxyl group, and a thione group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione typically involves the reaction of 2-ethoxy-3-hydroxynaphthalene-1,4-dione with a suitable sulfur source under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base, such as sodium hydroxide, to facilitate the thionation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-hydroxy-1,4-naphthoquinone
- 2-Methoxy-3-hydroxynaphthalene-1(4H)-thione
- 2-Ethoxy-3-hydroxy-1,4-naphthalenedione
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its analogs. The combination of ethoxy, hydroxyl, and thione groups in the naphthalene ring system makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-ethoxy-4-sulfanyl-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H12O2S/c1-2-14-11-10(13)7-8-5-3-4-6-9(8)12(11)15/h3-6,15H,2,7H2,1H3 |
InChI Key |
GOXGTUPTQLABDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2CC1=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.